Lipophilicity (XLogP) Compared with the Clinical NSAID Fenbufen
The computed XLogP3‑AA for 4‑(2,5‑dimethylphenyl)‑2‑methyl‑4‑oxobutanoic acid is 2.3, whereas the clinically used aroylpropionic acid fenbufen (3‑(biphenyl‑4‑yl)‑4‑oxobutanoic acid) has a measured LogP of 3.13 [1]. The 0.83 log‑unit difference corresponds to an approximately 6.8‑fold lower octanol‑water partition coefficient, suggesting significantly better aqueous solubility and a potentially reduced volume of distribution for the 2,5‑dimethylphenyl analog . This is relevant for early‑stage lead optimisation where lower lipophilicity is associated with reduced off‑target toxicity and improved developability [2].
| Evidence Dimension | Octanol‑water partition coefficient (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.3 |
| Comparator Or Baseline | Fenbufen LogP = 3.13 (measured) |
| Quantified Difference | Δ = −0.83 log units (~6.8‑fold lower partitioning) |
| Conditions | Computed by XLogP3 3.0 (PubChem); fenbufen value from experimental database |
Why This Matters
Lower lipophilicity generally correlates with better oral absorption, lower metabolic clearance, and reduced phospholipidosis risk, making the 2,5‑dimethylphenyl analog a potentially more developable scaffold than fenbufen.
- [1] PubChem. (2025). XLogP3‑AA computed property for CID 254378. National Library of Medicine. View Source
- [2] Leeson, P. D. & Springthorpe, B. (2007). The influence of drug‑like concepts on decision‑making in medicinal chemistry. Nature Reviews Drug Discovery, 6, 881‑890. View Source
